molecular formula C19H21N3O B2479149 N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide CAS No. 2128114-76-9

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide

Cat. No. B2479149
CAS RN: 2128114-76-9
M. Wt: 307.397
InChI Key: JNZJVJGTCPMLLB-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclohexyl)acetamide” is a chemical compound with the CAS Number: 4550-68-9 . It has a molecular weight of 166.22 . It’s a powder stored at a temperature of 4°C .


Synthesis Analysis

There’s a study that discusses the conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant” . This could potentially be a method for synthesizing similar compounds.


Molecular Structure Analysis

The molecular structure of “1-Cyanocyclohexyl carbamate” is C8H12N2O2 . Its average mass is 168.193 Da and its monoisotopic mass is 168.089874 Da .


Chemical Reactions Analysis

The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been studied . The initial rate of formation is significantly decreased in the presence of radical scavengers .


Physical And Chemical Properties Analysis

“N-(1-Cyanocyclohexyl)acetamide” is a powder with a melting point of 90-94°C . The molecular weight is 166.22 .

Safety and Hazards

“N-(1-Cyanocyclohexyl)acetamide” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Acetonitrile, a similar compound, has been widely used in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . This suggests that there could be future research opportunities in studying the synthesis and applications of similar compounds.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-6-7-17-15(10-13)11-16(14(2)21-17)18(23)22-19(12-20)8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZJVJGTCPMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide

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